molecular formula C12H10Cl2F2N2O2 B4265605 1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4265605
M. Wt: 323.12 g/mol
InChI Key: VSGAZABHHLZCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, commonly known as DFP-10825, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in regulating the levels of cyclic nucleotides cAMP and cGMP in the brain. DFP-10825 has shown great potential in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

Mechanism of Action

DFP-10825 works by inhibiting 1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, which leads to an increase in the levels of cAMP and cGMP in the brain. This, in turn, activates various signaling pathways that are involved in regulating neuronal function and behavior. The exact mechanism by which DFP-10825 exerts its therapeutic effects is still being studied.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of cAMP and cGMP, which activate various signaling pathways that are involved in regulating neuronal function and behavior. DFP-10825 also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a potent and selective inhibitor of 1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, which makes it a valuable tool for studying the role of this enzyme in various neurological and psychiatric disorders. DFP-10825 is also relatively stable and can be easily synthesized in the lab.
One limitation of DFP-10825 is its poor solubility in water, which can make it difficult to administer in some experiments. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on DFP-10825. One area of interest is the development of more potent and selective inhibitors of 1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the identification of the specific signaling pathways that are activated by DFP-10825 and their role in regulating neuronal function and behavior. Finally, there is a need for more studies to determine the safety and effectiveness of DFP-10825 in humans.

Scientific Research Applications

DFP-10825 has been extensively studied in preclinical models of neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce motor deficits, and alleviate behavioral abnormalities in animal models of schizophrenia, Huntington's disease, and Parkinson's disease. DFP-10825 has also shown promise in the treatment of drug addiction and depression.

properties

IUPAC Name

(2,4-dichlorophenyl)-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F2N2O2/c1-6-5-12(20,11(15)16)18(17-6)10(19)8-3-2-7(13)4-9(8)14/h2-4,11,20H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGAZABHHLZCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-(2,4-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

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